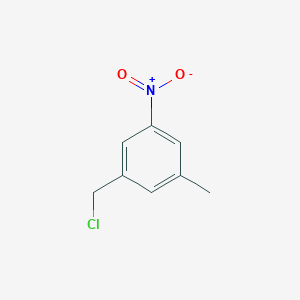

1-(Chloromethyl)-3-methyl-5-nitrobenzene

Description

Historical Trajectories of Related Aromatic Compounds in Organic Synthesis Research

The scientific journey into compounds like 1-(Chloromethyl)-3-methyl-5-nitrobenzene is rooted in the foundational discoveries of aromatic chemistry. The elucidation of benzene's structure by August Kekulé in 1865 was a pivotal moment that opened the door to understanding the unique stability and reactivity of aromatic rings. solubilityofthings.com This was soon followed by the development of electrophilic aromatic substitution (EAS) reactions, which remain the cornerstone for functionalizing aromatic systems. solubilityofthings.comrsc.org

Key historical milestones that provide context for the synthesis and reactivity of functionalized benzenes include:

Nitration: The introduction of the nitro group onto an aromatic ring, first demonstrated in the 19th century, was one of the earliest examples of EAS. solubilityofthings.com This reaction is fundamental to the synthesis of nitroaromatic compounds, which are precursors to an extensive range of chemicals, including dyes and pharmaceuticals. mdpi.comresearchgate.net

Friedel-Crafts Reactions: Developed by Charles Friedel and James Mason Crafts, these reactions allowed for the attachment of alkyl and acyl groups to aromatic rings, significantly expanding the toolkit for creating more complex carbon skeletons. solubilityofthings.com

Understanding Substituent Effects: In the late 19th and early 20th centuries, chemists like Henry Armstrong and Robert Robinson began to systematically study how existing substituents on a benzene (B151609) ring influence the rate and regioselectivity of further substitutions. solubilityofthings.comic.ac.uk This work led to the classification of groups as activating or deactivating and as ortho-, para-, or meta-directing, concepts that are essential for planning the synthesis of polysubstituted aromatics. wikipedia.org

The study of benzylic halides, a class of compounds to which 1-(Chloromethyl)-3-methyl-5-nitrobenzene belongs, also has a rich history. wisdomlib.orgquora.com These compounds were recognized early on for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. quora.comkhanacademy.org This heightened reactivity is due to the stabilization of the carbocation intermediate (in an Sₙ1 mechanism) or the transition state (in an Sₙ2 mechanism) by the adjacent aromatic ring. quora.commasterorganicchemistry.com This property makes benzylic halides, including the chloromethyl group on the target molecule, exceptionally useful for introducing a wide array of functionalities onto an aromatic scaffold. wisdomlib.org

Strategic Significance of the 1-(Chloromethyl)-3-methyl-5-nitrobenzene Scaffold in Contemporary Chemical Research

The strategic importance of the 1-(Chloromethyl)-3-methyl-5-nitrobenzene scaffold lies in the distinct and complementary reactivity of its three functional groups. This trifunctional nature allows for sequential and selective reactions, making it a versatile intermediate in multi-step syntheses.

The key reactive sites and their synthetic potential are:

The Chloromethyl Group: This benzylic halide is the most reactive site for nucleophilic substitution. khanacademy.org It allows for the facile introduction of various nucleophiles (e.g., -OH, -OR, -CN, -NR₂), thereby serving as a handle to build more complex molecular architectures. Benzylic halides are crucial reagents in organic reactions, including cross-coupling and the synthesis of pharmaceuticals. wisdomlib.org

The Nitro Group: The strongly electron-withdrawing nitro group serves two primary purposes. First, it deactivates the aromatic ring toward further electrophilic substitution, controlling reactivity. Second, it can be readily reduced to an amino group (-NH₂). Aryl amines are vital precursors for the synthesis of dyes, polymers, agrochemicals, and a vast number of pharmaceutical compounds. mdpi.comacs.org

The Aromatic Ring: The substitution pattern is fixed, with the substituents in a 1,3,5-arrangement. The powerful deactivating effect of the nitro group and the weaker activating effect of the methyl group direct any potential, albeit difficult, further electrophilic substitution to the positions ortho to the methyl group (positions 2, 4, and 6), although such reactions are generally unfavorable.

The molecule serves as a building block where each functional group can be addressed under different reaction conditions. For instance, the chloromethyl group can undergo nucleophilic substitution under relatively mild conditions, leaving the nitro group intact for a subsequent reduction step. This orthogonal reactivity is highly prized in synthetic planning.

Table 1: Physicochemical Properties of Related Compounds

| Property | 1-(Chloromethyl)-3-nitrobenzene | 1-Chloro-3-methyl-5-nitrobenzene |

|---|---|---|

| Chemical Formula | C₇H₆ClNO₂ nih.govnist.gov | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol nist.gov | 171.58 g/mol |

| Appearance | Crystalline solid nih.gov | Colorless to pale yellow crystalline solid |

| Melting Point | 317-319 K (44-46 °C) nih.gov | Not specified |

| Solubility | Soluble in petroleum ether, ether nih.gov | Almost insoluble in water; soluble in ethanol, dichloromethane |

Table 2: Reactivity of Functional Groups on the 1-(Chloromethyl)-3-methyl-5-nitrobenzene Scaffold

| Functional Group | Type of Reaction | Significance |

|---|---|---|

| -CH₂Cl (Chloromethyl) | Nucleophilic Substitution (Sₙ1/Sₙ2) khanacademy.org | Allows introduction of diverse functional groups (alcohols, ethers, nitriles, amines). |

| Oxidation masterorganicchemistry.com | Can be oxidized to an aldehyde or carboxylic acid. | |

| -NO₂ (Nitro) | Reduction | Can be converted to an amine (-NH₂), a key precursor for many pharmaceuticals and dyes. mdpi.comacs.org |

| Influence on Aromatic Ring | Strong deactivating, meta-directing group for electrophilic aromatic substitution. | |

| -CH₃ (Methyl) | Influence on Aromatic Ring | Weak activating, ortho, para-directing group for electrophilic aromatic substitution. |

Identification of Research Gaps and Emerging Opportunities in the Scholarly Investigation of 1-(Chloromethyl)-3-methyl-5-nitrobenzene

While the fundamental reactivity of the functional groups on 1-(Chloromethyl)-3-methyl-5-nitrobenzene is well-understood, several research gaps and opportunities for further investigation remain. The exploration of this and similar polyfunctional aromatic compounds continues to be an active area of research. researchgate.net

Emerging Research Opportunities:

Development of Green Synthetic Methodologies: There is a continuous need for more sustainable and efficient synthetic routes. This includes the use of metal-free catalysts for transformations or employing flow chemistry to improve reaction control and yield. rsc.org For example, developing catalytic methods for the reduction of the nitro group that avoid heavy metal reagents is an area of active research. mdpi.comacs.org

Novel Catalytic Applications: The scaffold itself could be modified to create novel ligands for catalysis. The specific electronic properties and steric environment created by the nitro and methyl groups could be harnessed to influence the outcome of metal-catalyzed reactions.

Synthesis of Novel Materials: The rigid, functionalizable nature of the benzene ring makes it an ideal component for advanced materials. Derivatives of 1-(Chloromethyl)-3-methyl-5-nitrobenzene could be investigated as monomers for specialty polymers or as building blocks for organic light-emitting diodes (OLEDs) or chemical sensors. mdpi.comresearchgate.net Research into biobased aromatic compounds is also expanding, aiming to replace petroleum-derived materials with renewable alternatives. researchgate.net

Medicinal Chemistry and Drug Discovery: The scaffold can be used to generate libraries of new compounds for biological screening. By systematically varying the substituent introduced at the chloromethyl position and subsequently modifying the nitro group, a diverse range of molecules can be synthesized and tested for therapeutic activity. The synthesis of heteroaromatic compounds, which are prevalent in pharmaceuticals, is a particularly promising direction. mdpi.com

Mechanistic Studies: Further computational and experimental studies could provide deeper insights into the regioselectivity and reactivity of the scaffold in more complex reaction sequences. Understanding the cooperative or antagonistic effects of the three substituents on transition states could enable more precise control over synthetic outcomes.

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1-(chloromethyl)-3-methyl-5-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,5H2,1H3 |

InChI Key |

MTALQFYHWVCHEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloromethyl 3 Methyl 5 Nitrobenzene

Classical Approaches and Mechanistic Considerations in its Preparation

Traditional synthetic strategies provide a foundational understanding of the molecule's preparation, focusing on regiocontrol and functional group transformations.

Regioselective Nitration Strategies Applied to 1-(Chloromethyl)-3-methylbenzene

The direct nitration of 1-(chloromethyl)-3-methylbenzene presents a straightforward approach to the target molecule. In this electrophilic aromatic substitution, the directing effects of the substituents—the methyl group (-CH₃) and the chloromethyl group (-CH₂Cl)—are paramount. Both groups are ortho, para-directing, which activates the C2, C4, and C6 positions for attack by the nitronium ion (NO₂⁺).

However, the desired product is the 5-nitro isomer, which requires substitution at a meta position relative to both existing groups. Achieving this outcome via direct nitration is challenging due to the electronic preferences of the starting material. Steric hindrance can play a role in directing the electrophile away from the more crowded ortho positions, but formation of the 5-nitro isomer is generally not the major pathway. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, predominantly yield a mixture of the 2-, 4-, and 6-nitro isomers. stackexchange.comwikipedia.org The regioselectivity is a result of a complex interplay between electronic activation and steric factors. frontiersin.org

Chloromethylation Reactions of 3-methyl-5-nitrobenzene Derivatives: Unveiling Reaction Mechanisms

A more regiochemically controlled synthesis involves the chloromethylation of a pre-functionalized aromatic ring, such as 3-nitrotoluene. wikipedia.org This reaction, often referred to as the Blanc chloromethylation, typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.org

The reaction proceeds through an electrophilic aromatic substitution mechanism. The acidic conditions protonate formaldehyde, generating a highly electrophilic species that is attacked by the π-electrons of the aromatic ring. wikipedia.org The resulting benzyl (B1604629) alcohol is then rapidly converted to the corresponding benzyl chloride. wikipedia.org In the case of 3-nitrotoluene, the methyl group directs the incoming chloromethyl group to the ortho and para positions, while the meta-directing nitro group directs it to the same positions (C2, C4, C6). This reinforcement of directing effects can lead to the formation of undesired isomers. However, strongly deactivating groups like nitro can make the substrate inert to standard Friedel-Crafts conditions, though some reactivity is observed under specific chloromethylation conditions. wikipedia.org

Functional Group Interconversions on Precursor Nitroaromatics Towards 1-(Chloromethyl)-3-methyl-5-nitrobenzene

Functional group interconversion (FGI) offers a highly selective and versatile synthetic route. imperial.ac.uk This strategy begins with a precursor that already has the desired substitution pattern, followed by chemical modification to install the chloromethyl group.

A common approach starts with 3-methyl-5-nitrobenzoic acid. The carboxylic acid functionality can be reduced to a primary alcohol, 3-methyl-5-nitrobenzyl alcohol, using reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk The resulting benzylic alcohol is then converted to the target 1-(chloromethyl)-3-methyl-5-nitrobenzene. This transformation is readily achieved by treating the alcohol with reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. organic-chemistry.org This multi-step sequence provides excellent control over the regiochemistry, as the positions of the methyl and nitro groups are established from the outset.

Advanced Synthetic Techniques and Catalytic Systems

Modern synthetic methods, including transition metal catalysis and principles of sustainable chemistry, offer innovative pathways for the synthesis of nitro-substituted benzenes.

Transition Metal-Catalyzed Transformations for Aromatic Functionalization in Synthesis

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds and could be adapted for chloromethylation. beilstein-journals.org A hypothetical route could involve a palladium- or nickel-catalyzed coupling of an aryl halide, such as 1-bromo-3-methyl-5-nitrobenzene, with an organometallic reagent that can deliver a chloromethyl group. While the direct catalytic introduction of a chloromethyl group is less common, related transformations for introducing fluorinated methyl groups are well-established, suggesting the potential for developing analogous chloromethylation protocols. beilstein-journals.org

Application of Sustainable Chemistry Principles in the Synthesis of Nitro-Substituted Benzenes

The synthesis of nitroaromatic compounds traditionally relies on methods that are often at odds with the principles of green chemistry. rsc.orgrsc.org The "mixed acid" method (HNO₃/H₂SO₄) for nitration, for instance, is effective but generates significant hazardous waste and involves harsh conditions. rsc.orgnih.gov

Recent advancements focus on developing more environmentally benign alternatives. rsc.org These include:

Greener Nitrating Agents: The use of solid acid catalysts, metal nitrates (e.g., Cu(NO₃)₂), or saccharin-derived reagents can reduce reliance on strong, corrosive acids and minimize waste streams. rsc.orgtandfonline.comepa.gov

Improved Catalytic Systems: For chloromethylation, employing catalytic amounts of Lewis acids or developing phase-transfer catalysis (PTC) systems can enhance efficiency and reduce the environmental burden. researchgate.netresearchgate.netiosrjournals.org

Advanced Reaction Conditions: The use of microwave or ultrasound assistance can accelerate reactions, often leading to higher yields and shorter reaction times with less energy consumption. rsc.orgnih.gov Flow chemistry is also being explored to improve the safety and scalability of nitration processes. rsc.org

These sustainable approaches aim to make the synthesis of compounds like 1-(chloromethyl)-3-methyl-5-nitrobenzene safer and more environmentally responsible. rsc.org

Continuous Flow Synthesis and Reactor Design for Efficient Production

The transition from batch to continuous flow processing for the synthesis of 1-(chloromethyl)-3-methyl-5-nitrobenzene represents a significant advancement in chemical manufacturing, offering enhanced safety, improved efficiency, and greater control over reaction parameters. The inherent hazards associated with chloromethylation agents and the exothermic nature of the reaction make continuous flow a particularly advantageous methodology.

Continuous flow synthesis involves the pumping of reactants through a network of tubes or channels, where mixing and reaction occur in a confined and controlled environment. This approach minimizes the volume of hazardous materials present at any given time, thereby reducing the risks associated with potential thermal runaways or accidental releases. amarequip.com Furthermore, the high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, allowing for precise temperature control that is often difficult to achieve in large batch reactors. amt.uk

A plausible continuous flow process for the synthesis of 1-(chloromethyl)-3-methyl-5-nitrobenzene would involve the reaction of 3-methyl-5-nitrotoluene with a suitable chloromethylating agent. Common reagents for chloromethylation include formaldehyde and hydrogen chloride, or paraformaldehyde in the presence of a Lewis acid catalyst and a chlorinating agent. researchgate.netgoogle.com

In a typical continuous flow setup, streams of the aromatic substrate (3-methyl-5-nitrotoluene) dissolved in an appropriate solvent and the chloromethylating agent mixture are precisely metered and introduced into a mixing zone before entering the reactor. The choice of reactor is critical and depends on the specific reaction kinetics and conditions.

Reactor Design and Selection:

Several types of continuous flow reactors are suitable for this application, each with distinct advantages:

Plug Flow Reactors (PFRs): Often consisting of coiled tubes or capillaries, PFRs are well-suited for reactions with well-defined kinetics. amt.uk The reactants flow as a "plug," with minimal back-mixing, ensuring that all molecules have a similar residence time within the reactor. amt.uk For the chloromethylation of 3-methyl-5-nitrotoluene, a PFR made of a chemically resistant material such as stainless steel or Hastelloy would be appropriate to handle the corrosive nature of the reagents. syrris.com

Continuous Stirred Tank Reactors (CSTRs): These reactors involve an agitated vessel where reactants are continuously fed and the product mixture is continuously withdrawn. amt.uk CSTRs are beneficial for reactions where good mixing is crucial and can be connected in series to achieve a desired conversion. amt.uk

Microreactors: These are chip-based reactors with micro-structured channels that offer exceptional heat and mass transfer. syrris.com The small channel dimensions provide a very high surface-area-to-volume ratio, making them ideal for highly exothermic and fast reactions. The enhanced safety profile of microreactors makes them an attractive option for handling hazardous intermediates. syrris.com

Packed-Bed Reactors: If a solid catalyst is employed, a packed-bed reactor can be utilized. syrris.com In this design, the reactor column is filled with the catalyst particles, and the reactant solution flows through the bed. syrris.com This setup simplifies catalyst separation from the product stream. syrris.com

The selection of the optimal reactor design is influenced by factors such as reaction kinetics, heat transfer requirements, and the potential for solid formation. For the synthesis of 1-(chloromethyl)-3-methyl-5-nitrobenzene, a PFR or a microreactor would likely offer the best combination of safety, control, and efficiency.

Process Parameters and Optimization:

Key parameters that can be precisely controlled and optimized in a continuous flow setup include:

Temperature: The ability to maintain a stable and uniform temperature is crucial for controlling the reaction rate and minimizing the formation of byproducts.

Pressure: Operating at elevated pressures can allow for higher reaction temperatures and can keep gaseous reagents in the liquid phase.

Residence Time: The time the reactants spend in the reactor can be easily adjusted by changing the flow rates of the pumps, allowing for fine-tuning of the conversion and yield.

Stoichiometry: The molar ratio of reactants can be accurately controlled by the relative flow rates of the feed streams.

The table below illustrates hypothetical but realistic process parameters for the continuous flow synthesis of 1-(chloromethyl)-3-methyl-5-nitrobenzene, based on analogous chloromethylation reactions of aromatic compounds.

| Parameter | Value | Significance |

|---|---|---|

| Reactor Type | Coiled Tube PFR (Stainless Steel) | Provides good heat transfer and chemical resistance. |

| Reactant A | 3-methyl-5-nitrotoluene in Dichloromethane | Substrate solution. |

| Reactant B | Paraformaldehyde, Lewis Acid, Chlorinating Agent in Dichloromethane | Chloromethylating agent mixture. |

| Flow Rate (Reactant A) | 5 - 15 mL/min | Controls residence time and throughput. |

| Flow Rate (Reactant B) | 3 - 10 mL/min | |

| Reaction Temperature | 40 - 80 °C | Influences reaction rate and selectivity. |

| Residence Time | 30 - 600 s | Determines the extent of reaction. |

| Pressure | 5 - 10 bar | Maintains single-phase flow and prevents boiling. |

| Yield | > 85% | Demonstrates the efficiency of the continuous process. |

| Purity | > 98% | Indicates high selectivity and minimal byproduct formation. |

The continuous process not only offers a safer and more efficient route for the production of 1-(chloromethyl)-3-methyl-5-nitrobenzene but also aligns with the principles of green chemistry by potentially reducing waste and energy consumption. amt.uk The scalability of continuous flow systems allows for a seamless transition from laboratory-scale optimization to industrial-scale production with minimal re-optimization. amarequip.com

Reactivity and Elucidation of Reaction Mechanisms of 1 Chloromethyl 3 Methyl 5 Nitrobenzene

Nucleophilic Substitution Reactions at the Benzylic Chloromethyl Moiety

The chloromethyl group attached to the benzene (B151609) ring is a primary benzylic halide. Such substrates are known to readily undergo nucleophilic substitution reactions. ucalgary.ca The specific pathway, whether S_N1 or S_N2, is highly dependent on the electronic nature of the aromatic substituents, the solvent, and the nucleophile. quora.comquora.comglasp.co

The S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com For 1-(chloromethyl)-3-methyl-5-nitrobenzene, being a primary benzylic halide, the S_N2 pathway is generally favored due to the low steric hindrance at the benzylic carbon. ucalgary.cayoutube.com

Steric Effects: The methyl group is located at the C3 position, which is meta to the chloromethyl group. This placement results in minimal steric hindrance for the backside attack of a nucleophile on the benzylic carbon, thus not impeding the S_N2 mechanism.

Electronic Effects: The rate of an S_N2 reaction is sensitive to the electronic environment of the reaction center.

Methyl Group (-CH₃): As a weak electron-donating group, the methyl group has a negligible electronic influence on the S_N2 transition state from the meta position.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. From the meta position (C5), its strong inductive effect makes the benzylic carbon (C1) more electron-deficient or "harder." This increased electrophilicity enhances its susceptibility to attack by nucleophiles, thereby accelerating the rate of S_N2 reactions.

The combination of low steric hindrance and the activating electronic effect of the nitro group suggests that 1-(chloromethyl)-3-methyl-5-nitrobenzene is a strong candidate for undergoing nucleophilic substitution via an S_N2 pathway.

The S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a stepwise process involving the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com The feasibility of this pathway is almost entirely dependent on the stability of this intermediate.

Carbocation Stability: In the case of 1-(chloromethyl)-3-methyl-5-nitrobenzene, the loss of the chloride ion would generate a 3-methyl-5-nitrobenzyl carbocation. Benzylic carbocations are inherently stabilized by resonance, as the positive charge can be delocalized into the aromatic π-system. quora.comchemistry.coach However, the substituents on the ring play a critical role in modulating this stability.

Methyl Group (-CH₃): The electron-donating inductive effect of the meta-positioned methyl group provides a small degree of stabilization to the carbocation.

Nitro Group (-NO₂): The strong electron-withdrawing inductive effect of the nitro group, also in a meta position, powerfully destabilizes the adjacent positive charge of the benzylic carbocation. This destabilization significantly increases the activation energy required for carbocation formation.

Given the profound destabilizing effect of the meta-nitro group, the S_N1 pathway is highly unfavorable for this compound under typical conditions. The energy barrier to forming the 3-methyl-5-nitrobenzyl carbocation is substantially high, making the S_N2 mechanism the more probable route.

Rearrangement Phenomena: Carbocation rearrangements are not typically observed in benzylic systems, as any rearrangement would disrupt the significant stability afforded by the aromatic ring. ucalgary.ca

| Factor | S_N1 Pathway Analysis | S_N2 Pathway Analysis |

| Substrate | Primary benzylic halide; S_N1 possible but not favored for 1° halides. | Primary benzylic halide; low steric hindrance favors S_N2. |

| Carbocation Stability | Strongly destabilized by the meta-nitro group's electron-withdrawing effect. | Not applicable (no intermediate formed). |

| Electronic Effects | -NO₂ group is highly deactivating. -CH₃ group is weakly activating. | -NO₂ group enhances the electrophilicity of the carbon center, accelerating attack. |

| Conclusion | Highly disfavored. | The kinetically and thermodynamically preferred pathway. |

The choice of solvent has a profound impact on the kinetics and mechanism of nucleophilic substitution reactions.

Polar Protic Solvents: Solvents like water, ethanol, and acetic acid have O-H or N-H bonds and can solvate both cations and anions effectively. They are particularly adept at stabilizing the charged carbocation intermediate of an S_N1 reaction. libretexts.org If conditions were forced to favor an S_N1 reaction for 1-(chloromethyl)-3-methyl-5-nitrobenzene, a polar protic solvent would be necessary. However, these solvents can also solvate the nucleophile, reducing its nucleophilicity and slowing down S_N2 reactions.

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess dipoles but lack acidic protons. They are poor at solvating anions (the nucleophile), leaving them "bare" and highly reactive. libretexts.org This enhanced nucleophilicity dramatically accelerates S_N2 reactions.

For 1-(chloromethyl)-3-methyl-5-nitrobenzene, where the S_N2 pathway is intrinsically favored, employing a polar aprotic solvent would lead to the fastest reaction rates. The chemo- and regioselectivity are straightforward in this case, as the reaction occurs exclusively at the benzylic carbon, replacing the chlorine atom.

| Solvent Type | Examples | Effect on S_N1 | Effect on S_N2 | Preferred Pathway for Subject Compound |

| Polar Protic | Water (H₂O), Ethanol (EtOH) | Stabilizes carbocation; accelerates reaction. | Solvates and deactivates nucleophile; slows reaction. | Disfavored |

| Polar Aprotic | Acetone, DMSO, DMF | Does not effectively stabilize carbocation; slows reaction. | Does not solvate nucleophile; accelerates reaction. | Favored |

| Nonpolar | Hexane, Benzene | Very slow; charged intermediates are not stabilized. | Very slow; reactants often have poor solubility. | Disfavored |

Transformations Involving the Aromatic Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amine. It also strongly influences the reactivity of the aromatic ring itself.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This is typically achieved using metals in an acidic medium or through catalytic hydrogenation. libretexts.orglibretexts.org

Common Reducing Systems:

Metals in Acid: Common reagents include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). csbsju.eduyoutube.com

Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. wikipedia.org

Reaction Pathway and Intermediates: The reduction of a nitro group to an amine is a six-electron reduction that is believed to proceed in a stepwise manner. While the exact mechanism can be complex and dependent on the specific reagents and conditions, a generally accepted pathway involves several intermediate species. orientjchem.org

Nitrobenzene (B124822) to Nitrosobenzene: The initial two-electron reduction converts the nitro group (-NO₂) to a nitroso group (-NO).

Nitrosobenzene to Phenylhydroxylamine: A further two-electron reduction yields the corresponding hydroxylamine (B1172632) derivative.

Phenylhydroxylamine to Aniline: The final two-electron reduction step converts the hydroxylamine to the primary amine (-NH₂).

Under acidic conditions, such as with Sn/HCl, the final amine product will be protonated to form an ammonium (B1175870) salt. A subsequent workup with a base (e.g., NaOH) is required to deprotonate it and isolate the free amine. csbsju.edu

Nucleophilic Aromatic Substitution (S_NAr) is a pathway for replacing a leaving group directly attached to an aromatic ring. This reaction is generally difficult because the electron-rich π-system of the ring repels nucleophiles. chemistry.coach However, the reaction becomes feasible if the ring is activated by the presence of one or more strong electron-withdrawing groups, such as a nitro group. wikipedia.orgyoutube.com

Mechanism and Requirements: The S_NAr mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group departs, restoring the aromaticity of the ring.

For this mechanism to operate, the electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group, providing crucial stabilization. libretexts.org

Scope and Limitations for 1-(Chloromethyl)-3-methyl-5-nitrobenzene: This specific molecule cannot undergo an S_NAr reaction as it is currently structured because it lacks a suitable leaving group (like a halide) directly bonded to the aromatic ring. The only leaving group, chloride, is on the benzylic methyl group.

However, we can analyze the activating influence of the nitro group in a hypothetical scenario. The nitro group at C5 would strongly activate the following positions towards nucleophilic attack:

Ortho positions: C4 and C6

Para position: C1

Therefore, if a leaving group were present at the C1 position (where the chloromethyl group is), the nitro group at C5 (meta to it) would not provide the necessary resonance stabilization for an S_NAr reaction. A meta-positioned activator cannot delocalize the negative charge of the Meisenheimer complex, and thus the reaction is not facilitated. libretexts.org This highlights a key limitation of the S_NAr reaction's stringent positional requirements.

Electrochemical Reactivity of Nitro-Substituted Aromatic Systems

The electrochemical behavior of nitroaromatic compounds, including 1-(Chloromethyl)-3-methyl-5-nitrobenzene, is characterized by the stepwise reduction of the nitro group. This process is of significant interest due to its relevance in environmental remediation, synthesis, and understanding the biological mechanisms of nitroaromatic toxicity. The reduction typically proceeds through a series of single- or two-electron transfer steps, yielding several intermediates before the final amine product is formed.

The general mechanism for the electrochemical reduction of a nitroaromatic compound (ArNO₂) involves the initial formation of a radical anion (ArNO₂⁻). This is followed by further reduction and protonation steps to yield nitroso (ArNO), hydroxylamine (ArNHOH), and finally amino (ArNH₂) derivatives. The precise pathway and the stability of intermediates are highly dependent on experimental conditions such as the pH of the medium, the electrode material, and the solvent system used.

ArNO₂ + 2e⁻ + 2H⁺ → ArNO + H₂O (Formation of the nitroso intermediate)

ArNO + 2e⁻ + 2H⁺ → ArNHOH (Formation of the hydroxylamine intermediate)

ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O (Formation of the final amine product)

The reduction potentials for these steps are influenced by the nature of the other substituents on the aromatic ring. For 1-(Chloromethyl)-3-methyl-5-nitrobenzene, the electron-withdrawing nature of the nitro group facilitates the initial electron transfer. The methyl group (-CH₃) is a weak electron-donating group, while the chloromethyl group (-CH₂Cl) is weakly electron-withdrawing due to the inductive effect of the chlorine atom. These substituents modulate the electron density of the aromatic ring, thereby influencing the reduction potential of the nitro group compared to unsubstituted nitrobenzene.

Cyclic voltammetry is a common technique used to study these processes. A typical cyclic voltammogram for a nitroaromatic compound shows one or more irreversible cathodic peaks, corresponding to the reduction steps. For instance, studies on various nitrobenzene derivatives have shown that the reduction to the hydroxylamine derivative is a common outcome in a single, well-defined, irreversible peak involving four electrons. acs.org The exact peak potential (Epc) varies with the molecular structure.

| Compound | Technique | Medium/Electrode | Observed Process | Peak Potential (Epc) vs. Ref. | Reference |

|---|---|---|---|---|---|

| Nitrobenzene | Cyclic Voltammetry | Aqueous/Copper Electrode | Reduction of -NO₂ | -0.58 V vs. SCE | dtic.mil |

| Nitrobenzene Derivatives | Polarography/CV | Aqueous-organic/HDME | 4e⁻ reduction to hydroxylamine | -547 to -1040 mV | acs.org |

| Nitrobenzene | Cyclic Voltammetry | Aqueous/CNT-modified PGE | Reduction to Phenylhydroxylamine | -0.60 V | rsc.org |

| Nitrobenzene | Cyclic Voltammetry | Aqueous/CNT-modified PGE | Reduction of Phenylhydroxylamine to Aniline | -0.90 V | rsc.org |

Note: Data is illustrative of general nitroaromatic behavior. Specific values for 1-(Chloromethyl)-3-methyl-5-nitrobenzene would require direct experimental measurement under defined conditions.

Reactions of the Benzene Ring and Pendant Methyl Group

The reactivity of 1-(Chloromethyl)-3-methyl-5-nitrobenzene is dictated by the interplay of its three substituents: the strongly deactivating nitro group, the weakly activating methyl group, and the weakly deactivating chloromethyl group.

Electrophilic Aromatic Substitution: Directing Effects and Deactivation by Chloromethyl and Nitro Groups

Electrophilic aromatic substitution (EAS) on the 1-(Chloromethyl)-3-methyl-5-nitrobenzene ring is significantly influenced by the electronic properties of the existing substituents. The rate and regioselectivity of further substitution are a result of the cumulative activating/deactivating and directing effects of the -NO₂, -CH₃, and -CH₂Cl groups.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. It removes electron density from the benzene ring, making it much less nucleophilic and therefore less reactive towards electrophiles. The nitro group is a meta-director, as it directs incoming electrophiles to the positions meta to itself (C4 and C6). youtube.comquora.com

Methyl Group (-CH₃): This is a weakly activating group, donating electron density to the ring primarily through an inductive effect (+I). It directs incoming electrophiles to the ortho and para positions relative to itself (C2, C4, and C6). chemguide.co.uklibretexts.org

Chloromethyl Group (-CH₂Cl): This group is considered weakly deactivating. The electronegative chlorine atom withdraws electron density from the benzylic carbon and, by extension, from the ring via an inductive effect (-I). Despite being deactivating, it is an ortho, para-director. This is because the lone pairs on the chlorine are not available for resonance with the ring, but the benzylic carbon can stabilize the positive charge in the ortho and para transition states (sigma complexes) through hyperconjugation, similar to an alkyl group. stackexchange.com

Position C2: ortho to the -CH₂Cl group and ortho to the -CH₃ group. Both groups direct here. However, this position is also meta to the -NO₂ group.

Position C4: para to the -CH₂Cl group and ortho to the -CH₃ group. Both groups direct here. This position is also ortho to the -NO₂ group, which is strongly disfavored.

Position C6: ortho to the -CH₂Cl group and para to the -CH₃ group. Both groups direct here. This position is also ortho to the -NO₂ group, which is strongly disfavored.

Considering these competing effects, the strong deactivating and meta-directing influence of the nitro group is paramount. The methyl and chloromethyl groups direct ortho/para, but their activating/weakly deactivating influence is insufficient to overcome the deactivation by the nitro group. The positions ortho and para to the nitro group (C4 and C6) are strongly deactivated. Therefore, any further electrophilic substitution is highly disfavored but, if forced, would most likely occur at the C2 position, which is meta to the deactivating nitro group and ortho to the other two directing groups.

| Substituent Group | Electronic Effect | Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | -I, -M (Strongly withdrawing) | Strongly Deactivating | Meta | youtube.comminia.edu.eg |

| Methyl (-CH₃) | +I (Weakly donating) | Weakly Activating | Ortho, Para | chemguide.co.uklibretexts.org |

| Chloromethyl (-CH₂Cl) | -I (Weakly withdrawing) | Weakly Deactivating | Ortho, Para | stackexchange.com |

Oxidation Reactions of the Benzylic Methyl Group: Mechanistic Nuances

The benzylic carbon—the carbon atom directly attached to a benzene ring—is particularly susceptible to oxidation if it bears at least one hydrogen atom. libretexts.org In 1-(Chloromethyl)-3-methyl-5-nitrobenzene, the methyl group at C3 can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under harsh conditions (e.g., heat, acidic or basic medium). chemistrysteps.com

The reaction proceeds regardless of the length of the alkyl chain, with the entire chain being cleaved off to leave a carboxylic acid group attached to the ring. masterorganicchemistry.com The mechanism is complex but is believed to involve radical intermediates. The benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.org

The oxidation process can be summarized as: Ar-CH₃ + [O] → Ar-COOH

For 1-(Chloromethyl)-3-methyl-5-nitrobenzene, the reaction would be: C₇H₆ClNO₂(-CH₃) + KMnO₄/H⁺ → C₇H₅ClNO₂(-COOH)

However, the presence of the strongly deactivating nitro group makes the aromatic ring electron-poor. This can increase the difficulty of oxidizing the benzylic methyl group compared to toluene (B28343) or other activated alkylbenzenes, potentially requiring more forcing conditions. libretexts.org The chloromethyl group is generally stable to these oxidation conditions, although very harsh conditions could potentially lead to its hydrolysis or oxidation as well.

Benzylic Functionalization through Radical Pathways

The benzylic positions of both the methyl and chloromethyl groups are susceptible to functionalization via free-radical pathways. A classic example is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light (hν). vedantu.com

This reaction, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. chemistrysteps.commasterorganicchemistry.com The mechanism involves the following key steps:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation Step 1: A bromine radical (Br•), present in low concentration, abstracts a benzylic hydrogen to form HBr and a resonance-stabilized benzylic radical.

Propagation Step 2: The benzylic radical reacts with Br₂ (formed from NBS and HBr) to yield the benzylic bromide and a new bromine radical.

In 1-(Chloromethyl)-3-methyl-5-nitrobenzene, there are two types of benzylic hydrogens: those on the methyl group and the one remaining on the chloromethyl group. Radical abstraction will preferentially occur at the site that forms the more stable radical. While both positions form resonance-stabilized radicals, the methyl group's C-H bonds are generally more susceptible to abstraction than the C-H bond of the chloromethyl group. The electron-withdrawing chlorine atom can slightly destabilize the adjacent radical. Therefore, radical bromination would be expected to occur preferentially at the methyl group to form 1-(chloromethyl)-3-(bromomethyl)-5-nitrobenzene. However, deactivating groups on the ring can make benzylic bromination more difficult to achieve. google.com

Photochemical Reactivity and Photophysical Pathways

The photochemistry of 1-(Chloromethyl)-3-methyl-5-nitrobenzene is primarily governed by the nitroaromatic chromophore, which strongly absorbs UV radiation.

Photoinduced Electron Transfer Processes and Excitation Dynamics

Upon absorption of a photon, nitroaromatic compounds are promoted from their ground state (S₀) to an electronically excited singlet state (S₁). These molecules are known for unique photoinduced pathways, including extremely rapid intersystem crossing (ISC) from the singlet state to a triplet state (T₁), often on a sub-picosecond timescale. rsc.orgrsc.org This efficient ISC is a hallmark of nitroaromatic compounds and is attributed to strong spin-orbit coupling facilitated by the oxygen-centered non-bonding orbitals of the nitro group. rsc.orgrsc.org

Once in the triplet state, the molecule can undergo various photochemical reactions. For nitrobenzyl compounds, a key pathway involves the formation of a radical anion. In the case of nitrobenzyl chlorides, this excited state or a subsequently formed radical anion is known to be unstable and can expel a chloride ion (Cl⁻) to generate a neutral carbon-centered nitrobenzyl radical. nih.govresearchgate.net

This process can be depicted as: Ar-CH₂Cl + hν → [Ar-CH₂Cl] → [Ar-CH₂Cl]⁻• → Ar-CH₂• + Cl⁻*

Furthermore, photoinduced electron transfer (PET) is a fundamental mechanism in the photochemistry of many systems. nih.gov For nitroaromatics, the excited state is a potent oxidant and can accept an electron from a suitable donor, initiating a cascade of reactions. This property is harnessed in various photocatalytic applications, such as the photoreduction of nitroarenes to amines or azo compounds using a photocatalyst and a sacrificial electron donor. osti.govnih.gov

Mechanisms of Photodecomposition and Identification of Transient Species

The photodecomposition of nitroaromatic compounds, including 1-(chloromethyl)-3-methyl-5-nitrobenzene, is a complex process initiated by the absorption of ultraviolet light. While specific research on the photolytic pathways of 1-(chloromethyl)-3-methyl-5-nitrobenzene is not extensively documented in publicly available literature, the mechanisms can be inferred from studies on structurally similar nitrobenzyl and nitroaromatic compounds. The photochemistry of these molecules is characterized by the formation of several short-lived, highly reactive transient species.

Upon absorption of photons, 1-(chloromethyl)-3-methyl-5-nitrobenzene is promoted to an electronically excited singlet state. From this state, it can undergo intersystem crossing to a more stable triplet state, which is a common feature in the photochemistry of many nitroaromatic compounds. nih.gov These excited states are the precursors to the subsequent chemical transformations that lead to the decomposition of the molecule.

One of the key initial steps in the photochemistry of nitrobenzyl compounds involves the homolytic cleavage of the carbon-chlorine bond in the chloromethyl group. This process is facilitated by the energy absorbed from the light and results in the formation of a nitrobenzyl radical and a chlorine radical. Studies on ortho- and para-nitrobenzyl chlorides have shown that their radical anions can expel a chloride ion to form the corresponding carbon-centered nitrobenzyl radicals. nih.gov

Another significant pathway, particularly for nitro compounds with a benzylic hydrogen atom, is the formation of an aci-nitro tautomer. This occurs through an intramolecular hydrogen atom transfer from the chloromethyl group to the nitro group. These aci-nitro intermediates are known to have strong absorption maxima around 400 nm and are key transient species in the photochemistry of 2-nitrobenzyl compounds. acs.orgacs.org

The subsequent reactions of these primary transient species can lead to a variety of products. The nitrobenzyl radical can undergo further reactions, such as dimerization or reaction with other molecules. The aci-nitro intermediate can rearrange to form a cyclic species, such as a 1,3-dihydrobenz[c]isoxazol-1-ol derivative, which can then lead to the formation of a nitrosobenzyl compound. acs.orgacs.orgrsc.org The photodecomposition of nitroaromatic compounds can also result in the formation of nitric oxide and phenoxyl radicals. acs.org

The identification and characterization of these transient species are typically performed using time-resolved spectroscopic techniques, such as laser flash photolysis. amrita.edu This technique allows for the observation of short-lived intermediates on timescales ranging from femtoseconds to microseconds. nih.gov By analyzing the transient absorption spectra, researchers can identify the different species formed during the photochemical reaction and determine their kinetic properties. scielo.br

The following table summarizes the potential transient species involved in the photodecomposition of 1-(chloromethyl)-3-methyl-5-nitrobenzene, based on the known reactivity of similar compounds.

| Transient Species | Formation Mechanism | Typical Detection Method | Significance in Photodecomposition |

| Excited Singlet State | Photon absorption | Time-resolved fluorescence spectroscopy | Initial energetic state leading to further reactions |

| Excited Triplet State | Intersystem crossing from the singlet state | Laser flash photolysis (transient absorption) | Longer-lived excited state, often the precursor to chemical bond cleavage |

| 3-Methyl-5-nitrobenzyl radical | Homolytic cleavage of the C-Cl bond | Laser flash photolysis (transient absorption) | Highly reactive intermediate leading to various secondary products |

| Aci-nitro Tautomer | Intramolecular H-atom transfer from the chloromethyl group to the nitro group | Laser flash photolysis (transient absorption around 400 nm) | Key intermediate in the rearrangement to nitroso compounds |

| Cyclic Intermediates (e.g., Dihydrobenzisoxazolol derivatives) | Cyclization of the aci-nitro tautomer | Time-resolved infrared spectroscopy | Intermediate in the pathway to nitroso products |

| 3-Methyl-5-nitrosobenzaldehyde | Rearrangement of cyclic intermediates | Gas chromatography-mass spectrometry (as a stable product) | A potential final photoproduct |

| Nitric Oxide (NO) | Photodissociation from the nitro group | Time-resolved infrared spectroscopy | A common small radical fragment from nitroaromatic photolysis |

| Phenoxyl-type Radicals | Subsequent reactions of the aromatic ring | Electron spin resonance spectroscopy | Indicates degradation of the aromatic system |

It is important to note that the specific reaction pathways and the relative importance of each transient species can be influenced by various factors, including the wavelength of the incident light, the solvent, and the presence of other reactive species in the medium.

Applications of 1 Chloromethyl 3 Methyl 5 Nitrobenzene As a Key Synthetic Intermediate

Precursor Role in the Synthesis of Complex Heterocyclic Frameworks

No specific examples in the reviewed literature document the use of 1-(Chloromethyl)-3-methyl-5-nitrobenzene as a direct precursor for the synthesis of indoles or quinolines. While general synthetic routes for these heterocycles often involve nitro-aromatic compounds, the specific reaction pathways starting from this particular substituted chloromethyl nitrobenzene (B124822) are not detailed in accessible research. Standard methods for quinoline (B57606) synthesis, such as the Friedländer synthesis, often utilize 2-aminobenzaldehydes or ketones, and indole (B1671886) syntheses like the Fischer or Bartoli methods rely on different precursors.

There is no available research data demonstrating the application of 1-(Chloromethyl)-3-methyl-5-nitrobenzene in the formation of oxygen- or sulfur-containing heterocyclic systems.

Building Block for Advanced Organic Molecules and Materials

The scientific literature does not provide evidence of 1-(Chloromethyl)-3-methyl-5-nitrobenzene being utilized as a monomer or functional building block for the synthesis of polymers or specific polymeric architectures.

No research findings were identified that describe the contribution of 1-(Chloromethyl)-3-methyl-5-nitrobenzene to the design or synthesis of novel organic materials.

There is no information available in the scientific literature regarding the use of 1-(Chloromethyl)-3-methyl-5-nitrobenzene in the field of supramolecular chemistry or in the design and synthesis of host-guest systems.

Due to the absence of specific research data for the requested applications, providing a detailed, evidence-based article that adheres to the required outline is not possible at this time.

Strategic Implementation in Multi-Step Organic Syntheses and Total Synthesis Efforts

The utility of 1-(Chloromethyl)-3-methyl-5-nitrobenzene in advanced organic synthesis lies in its ability to act as a versatile electrophile. The benzylic chloride is highly susceptible to nucleophilic substitution, providing a reliable handle for the introduction of the 3-methyl-5-nitrobenzyl moiety into a wide array of molecules. This functionality is crucial in the construction of complex pharmaceuticals and other biologically active compounds where the specific substitution pattern of the aromatic ring is essential for activity.

Convergent and Divergent Synthetic Strategies Utilizing the Compound

The structural features of 1-(Chloromethyl)-3-methyl-5-nitrobenzene make it an ideal candidate for both convergent and divergent synthetic approaches, which are key strategies for improving the efficiency of multi-step syntheses.

| Convergent Synthesis Approach | Description | Key Reaction |

| Fragment Coupling | Independent synthesis of a complex nucleophilic fragment followed by coupling with 1-(Chloromethyl)-3-methyl-5-nitrobenzene. | Nucleophilic substitution (e.g., Williamson ether synthesis, N-alkylation, S-alkylation). |

Divergent Synthesis: Divergent synthesis strategies begin with a common intermediate that is transformed into a library of structurally related compounds through various reaction pathways. 1-(Chloromethyl)-3-methyl-5-nitrobenzene serves as an excellent starting point for such approaches. The reactive chloromethyl group can be reacted with a diverse set of nucleophiles to generate a wide range of derivatives, each bearing the 3-methyl-5-nitrobenzyl core. Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions, leading to another level of diversification. This strategy is highly valuable in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

| Divergent Synthesis Pathways from 1-(Chloromethyl)-3-methyl-5-nitrobenzene |

| Pathway 1: Nucleophilic Substitution at the Chloromethyl Group |

| Nucleophile |

| Alcohols/Phenols |

| Amines |

| Thiols |

| Azides |

| Cyanides |

| Carboxylates |

| Pathway 2: Transformation of the Nitro Group |

| Reaction |

| Reduction |

| Further functionalization of the amine (e.g., acylation, sulfonylation) |

Methods for Incorporating Substituted Aromatic Moieties into Target Structures

The incorporation of the 3-methyl-5-nitrobenzyl moiety from 1-(Chloromethyl)-3-methyl-5-nitrobenzene into target structures is primarily achieved through nucleophilic substitution reactions. The choice of nucleophile and reaction conditions allows for the formation of a variety of chemical bonds, providing chemists with a versatile toolkit for molecular construction.

N-Alkylation: The reaction of 1-(Chloromethyl)-3-methyl-5-nitrobenzene with primary or secondary amines is a common method for the synthesis of N-benzylated compounds. This reaction is fundamental in the preparation of numerous biologically active molecules, including potential therapeutic agents. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

O-Alkylation: Ethers containing the 3-methyl-5-nitrobenzyl group can be synthesized via the Williamson ether synthesis, where an alcohol or a phenol (B47542) is deprotonated with a base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the chloride from 1-(Chloromethyl)-3-methyl-5-nitrobenzene.

S-Alkylation: Thioethers are readily prepared by the reaction of thiols with 1-(Chloromethyl)-3-methyl-5-nitrobenzene. jmaterenvironsci.com This reaction is often carried out under basic conditions to generate the more nucleophilic thiolate anion. jmaterenvironsci.com The resulting thioethers are themselves valuable intermediates for further transformations. jmaterenvironsci.com

C-Alkylation: Carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds, can also be alkylated with 1-(Chloromethyl)-3-methyl-5-nitrobenzene. This C-C bond-forming reaction is a powerful tool for building more complex carbon skeletons.

Synthesis of Phosphonates: The Arbuzov reaction and related methods provide a route to benzylphosphonates. 1-(Chloromethyl)-3-methyl-5-nitrobenzene can react with trialkyl phosphites to yield the corresponding diethyl (3-methyl-5-nitrobenzyl)phosphonate. These phosphonate (B1237965) esters are important in medicinal chemistry and as reagents in other synthetic transformations like the Horner-Wadsworth-Emmons reaction.

| Incorporation Method | Nucleophile | Bond Formed | Product Class |

| N-Alkylation | Amines | C-N | Substituted Amines |

| O-Alkylation | Alcohols, Phenols | C-O | Ethers |

| S-Alkylation | Thiols | C-S | Thioethers |

| C-Alkylation | Enolates, Organometallics | C-C | Substituted Carbonyls, etc. |

| Arbuzov Reaction | Trialkyl Phosphites | C-P | Benzylphosphonates |

Theoretical and Computational Investigations of 1 Chloromethyl 3 Methyl 5 Nitrobenzene

Quantum Chemical Analysis of Electronic Structure

Quantum chemical analysis provides a foundational understanding of the electronic characteristics of 1-(chloromethyl)-3-methyl-5-nitrobenzene, which in turn dictates its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For 1-(chloromethyl)-3-methyl-5-nitrobenzene, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The methyl and chloromethyl groups, being weakly electron-donating and weakly electron-withdrawing respectively, will also influence the orbital energies.

Table 1: Calculated Electronic Properties of Analogous Nitroaromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 1,2,3-Trichloro-4-nitrobenzene | B3LYP/6-311++G(d,p) | -8.12 | -4.01 | 4.11 |

| 1,4-Dichloro-2-nitrobenzene | B3LYP/6-311++G(d,p) | -7.45 | -3.89 | 3.56 |

| 3-Nitrotoluene | Not Specified | Not Specified | Not Specified | Not Specified |

This table is populated with data from computational studies on analogous compounds to provide a comparative context for the electronic properties of 1-(chloromethyl)-3-methyl-5-nitrobenzene.

Based on these trends, it is anticipated that 1-(chloromethyl)-3-methyl-5-nitrobenzene will possess a significant HOMO-LUMO gap, indicative of a moderately stable molecule. The precise values would depend on the interplay of the electronic effects of the three substituents.

The distribution of electron density within the 1-(chloromethyl)-3-methyl-5-nitrobenzene molecule is highly uneven due to the presence of electronegative atoms (oxygen, nitrogen, and chlorine) and the aromatic ring. This charge distribution can be quantified using methods like Mulliken population analysis and visualized through molecular electrostatic potential (MESP) maps.

The MESP map would likely show regions of negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the carbon atom of the chloromethyl group, suggesting these as sites for nucleophilic attack. The aromatic ring itself will have a complex potential surface due to the competing electronic effects of the substituents.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can further quantify the molecule's reactivity. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Electrophilicity Index (ω): An indicator of the molecule's ability to act as an electrophile.

Computational studies on molecules like 1,2,3-trichloro-4-nitrobenzene have calculated these descriptors, providing a framework for estimating the properties of 1-(chloromethyl)-3-methyl-5-nitrobenzene. globalresearchonline.net The strong electron-withdrawing nature of the nitro group is expected to result in a high electrophilicity index for the target molecule.

Computational Elucidation of Reaction Pathways and Transition State Modeling

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies.

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms. For 1-(chloromethyl)-3-methyl-5-nitrobenzene, several reaction types could be investigated:

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a potential site for SN2 reactions, where a nucleophile displaces the chloride ion. DFT calculations can model the transition state of this reaction and determine the energy barrier, providing insights into the reaction rate. The presence of the electron-withdrawing nitro group on the ring may influence the stability of the transition state.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo further substitution, although the existing substituents will direct incoming electrophiles to specific positions and may deactivate the ring towards this type of reaction. DFT can be used to compare the stability of the sigma complexes formed during ortho, meta, and para attack to predict the regioselectivity of such reactions.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, a common transformation for nitroaromatic compounds. DFT studies can elucidate the mechanism of this reduction, which can proceed through various intermediates.

Theoretical studies on the chlorination of nitrobenzene (B124822) have used DFT to map out the reaction mechanism and identify stationary points on the potential energy surface. researchgate.net Similar approaches could be applied to understand the reactivity of 1-(chloromethyl)-3-methyl-5-nitrobenzene.

Molecular Dynamics (MD) simulations can provide a dynamic picture of a molecule's behavior over time, including its conformational flexibility and interactions with solvent molecules. For 1-(chloromethyl)-3-methyl-5-nitrobenzene, MD simulations could be used to:

Analyze Conformational Preferences: The rotation around the C-C bond of the chloromethyl group and the C-N bond of the nitro group can lead to different conformers. MD simulations can explore the conformational landscape and identify the most stable geometries.

Study Solvent Effects: The solvent can have a significant impact on reaction rates and mechanisms. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a more realistic picture of the reaction environment. This is particularly important for reactions involving charged species or significant changes in polarity.

While specific MD studies on 1-(chloromethyl)-3-methyl-5-nitrobenzene are not available, the methodology is well-established for studying a wide range of chemical and biological systems.

Quantitative Structure-Reactivity Relationship (QSAR) Studies in Related Aromatic Systems

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. For nitroaromatic compounds, QSAR models have been developed to predict properties such as toxicity.

These models typically use a set of molecular descriptors, which can be calculated computationally, to represent the structural features of the molecules. These descriptors can be:

Electronic: such as HOMO/LUMO energies, dipole moment, and partial atomic charges.

Steric: related to the size and shape of the molecule.

Hydrophobic: such as the logarithm of the octanol-water partition coefficient (logP).

By correlating these descriptors with experimentally determined reactivity data for a series of related compounds, a predictive model can be built. Such models can then be used to estimate the reactivity of new compounds, like 1-(chloromethyl)-3-methyl-5-nitrobenzene, without the need for experimental testing. QSAR studies on nitrobenzene derivatives have successfully modeled their toxicity, highlighting the importance of electronic parameters.

Computational Prediction and Validation of Spectroscopic Signatures for Mechanistic Insights

In the comprehensive analysis of 1-(Chloromethyl)-3-methyl-5-nitrobenzene, computational chemistry serves as a powerful tool for predicting its spectroscopic characteristics. These theoretical predictions, when validated against experimental data, offer profound insights into the molecule's structural and electronic properties, which are crucial for understanding its reactivity and potential mechanistic pathways. The primary computational methods employed for this purpose are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state phenomena.

The theoretical prediction of spectroscopic signatures for 1-(Chloromethyl)-3-methyl-5-nitrobenzene typically involves a multi-step computational workflow. The initial step is the optimization of the molecule's three-dimensional geometry using DFT methods, such as the widely used B3LYP functional, in conjunction with a suitable basis set like 6-311++G(d,p). This process identifies the most stable conformation of the molecule by minimizing its energy.

Following geometry optimization, the same level of theory is employed to calculate various spectroscopic properties. Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. Nuclear Magnetic Resonance (NMR) chemical shifts are predicted by calculating the magnetic shielding tensors for each nucleus. Electronic absorption spectra, corresponding to ultraviolet-visible (UV-Vis) spectroscopy, are calculated using TD-DFT, which provides information about the electronic transitions between molecular orbitals.

Vibrational Spectroscopy (FT-IR): The calculated IR spectrum of 1-(Chloromethyl)-3-methyl-5-nitrobenzene is expected to exhibit characteristic vibrational modes associated with its functional groups. The nitro group (NO₂) typically shows strong symmetric and asymmetric stretching vibrations. The C-H bonds of the aromatic ring and the methyl and chloromethyl groups will also have distinct stretching and bending vibrations. The presence of the chlorine atom influences the vibrational frequencies of the adjacent methylene (B1212753) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. The aromatic protons are expected to appear as distinct signals in the downfield region of the ¹H NMR spectrum, with their chemical shifts influenced by the electron-withdrawing nitro group and the methyl and chloromethyl substituents. The protons of the methyl and chloromethyl groups will have characteristic signals in the upfield region. Similarly, the ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule, with the carbon attached to the nitro group being significantly deshielded.

Electronic Spectroscopy (UV-Vis): TD-DFT calculations can predict the electronic absorption spectrum of 1-(Chloromethyl)-3-methyl-5-nitrobenzene, providing insights into its electronic transitions. The spectrum is anticipated to show absorptions in the UV region, corresponding to π → π* transitions within the benzene ring and n → π* transitions involving the nitro group. The positions and intensities of these absorption bands are sensitive to the electronic effects of the substituents.

| Spectroscopic Technique | Predicted Key Signatures |

| FT-IR | - Strong asymmetric and symmetric NO₂ stretching bands.- Aromatic C-H stretching and bending vibrations.- Aliphatic C-H stretching from methyl and chloromethyl groups.- C-Cl stretching vibration. |

| ¹H NMR | - Distinct signals for the three aromatic protons, influenced by the substitution pattern.- A singlet for the methyl protons.- A singlet for the chloromethyl protons. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons, with the carbon attached to the NO₂ group being the most downfield.- Resonances for the methyl and chloromethyl carbons. |

| UV-Vis | - Absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. |

The accuracy of these computational predictions is contingent upon their validation against experimentally obtained spectra. A close agreement between the calculated and experimental spectroscopic data would confirm the reliability of the computational model and the predicted molecular structure. Any discrepancies can often be resolved by refining the computational methodology, such as by using a different functional or a larger basis set, or by considering environmental effects like the solvent.

The validated computational spectroscopic data provides a foundation for understanding the mechanistic aspects of 1-(Chloromethyl)-3-methyl-5-nitrobenzene's behavior. For instance, the vibrational analysis can shed light on the strength of various bonds within the molecule, which is a key factor in its thermal stability and reactivity. The predicted NMR chemical shifts are sensitive to the electron distribution and can be used to probe the electronic effects of the substituents on the aromatic ring.

Furthermore, the analysis of the frontier molecular orbitals (HOMO and LUMO) from the TD-DFT calculations can provide insights into the molecule's reactivity. The energy and spatial distribution of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack, offering clues about the compound's reaction mechanisms. The nature of the electronic transitions observed in the UV-Vis spectrum can also inform on the photochemical reactivity of the molecule.

Advanced Methodologies in the Characterization of Reaction Intermediates and Products Deriving from 1 Chloromethyl 3 Methyl 5 Nitrobenzene

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., ATR-IR, Online NMR)

The ability to monitor chemical reactions as they occur, without the need for sample extraction, provides invaluable data on reaction kinetics, the formation and decay of intermediates, and the influence of reaction parameters.

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful tool for real-time, in situ monitoring of reactions in solution. By immersing a probe directly into the reaction vessel, changes in the infrared spectrum can be continuously recorded. For reactions of 1-(Chloromethyl)-3-methyl-5-nitrobenzene, ATR-IR can track the disappearance of the C-Cl stretching vibration of the chloromethyl group and the appearance of new bands corresponding to the product. For instance, in a nucleophilic substitution reaction, the formation of a new functional group, such as an ether or an amine, would be readily observable. The rich fingerprint region of the spectrum (typically 1600-600 cm⁻¹) can also provide information on the aromatic substitution pattern and the nitro group, allowing for the detection of any unexpected side reactions.

Online Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for real-time reaction analysis, providing detailed structural information. nih.govrsc.orgrsc.orgnih.gov By flowing the reaction mixture through an NMR spectrometer, the concentrations of reactants, intermediates, and products can be quantified over time. nih.govrsc.orgrsc.orgnih.gov For reactions involving 1-(Chloromethyl)-3-methyl-5-nitrobenzene, ¹H NMR would be particularly informative. The chemical shift of the benzylic protons of the chloromethyl group would be expected to change significantly upon substitution, providing a clear marker for reaction progress. Furthermore, the appearance of new signals in both the aromatic and aliphatic regions of the spectrum would allow for the identification and quantification of products and byproducts. Advances in benchtop NMR and flow NMR technologies have made this technique more accessible for routine reaction monitoring in a laboratory setting. nih.govrsc.org

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Pathways and Byproducts

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of complex reaction mixtures, offering unparalleled mass accuracy and sensitivity. strath.ac.uknih.govresearchgate.netnih.govlongdom.org This enables the confident identification of reaction products and the elucidation of minor byproducts that may provide crucial clues about the reaction mechanism.

In the context of reactions starting from 1-(Chloromethyl)-3-methyl-5-nitrobenzene, HRMS can be used to determine the elemental composition of each species in the product mixture with a high degree of certainty. This is particularly valuable when unexpected or isomeric byproducts are formed. For example, in addition to the expected substitution product, side reactions such as elimination, rearrangement, or further reaction of the product could occur. HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these components and provide their accurate masses, allowing for the deduction of their molecular formulas.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the ions of interest can provide structural information through the analysis of their fragmentation patterns. The fragmentation of nitrotoluene derivatives often involves characteristic losses, such as the loss of the nitro group (NO₂) or parts of the substituent. strath.ac.uknih.govresearchgate.netnih.gov By studying these fragmentation pathways, the structure of unknown byproducts can be pieced together. This detailed molecular-level information is critical for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. The pharmaceutical industry heavily relies on such techniques for impurity profiling to ensure the quality and safety of drug substances. lcms.cz

X-ray Crystallography Applied to Co-crystals, Reaction Products, or Mechanistically Relevant Derivatives

For instance, the crystal structure of 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene reveals details about the packing of similar molecules in the solid state. researchgate.netnih.gov Analysis of the crystal structures of isomers such as 1-Chloro-2-methyl-4-nitrobenzene , 1-Chloromethyl-4-nitrobenzene , and 1-Chloromethyl-3-nitrobenzene also provides valuable comparative data on bond lengths, bond angles, and intermolecular forces like C-H···O and π-π stacking interactions. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net

This structural information is crucial for understanding the solid-state properties of products derived from 1-(Chloromethyl)-3-methyl-5-nitrobenzene. Furthermore, X-ray crystallography can be used to study co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio. The formation of co-crystals with reaction products of 1-(Chloromethyl)-3-methyl-5-nitrobenzene could be a strategy to obtain crystalline materials suitable for X-ray analysis, especially if the product itself is difficult to crystallize. The detailed structural knowledge gained from these studies can also inform the design of new molecules with specific solid-state properties.

Below are interactive data tables summarizing the crystallographic data for some related compounds.

Future Research Trajectories and Emerging Trends in the Study of 1 Chloromethyl 3 Methyl 5 Nitrobenzene

Exploration of Novel Catalytic Systems and Methodologies for its Transformations

Future research into the transformations of "1-(Chloromethyl)-3-methyl-5-nitrobenzene" will likely focus on the development and implementation of innovative catalytic systems. A primary area of interest is the chemoselective hydrogenation of the nitro group to an amine, a crucial transformation for producing valuable intermediates for pharmaceuticals and materials. While traditional methods often rely on noble metal catalysts, there is a growing trend towards the use of more abundant and cost-effective non-noble metal catalysts. rsc.orgrsc.org The mechanism of nitrobenzene (B124822) hydrogenation on non-noble metals like nickel is understood to be different from that on noble metals such as platinum. rsc.orgrsc.org This understanding can guide the design of new catalysts with improved activity and selectivity for substituted nitroaromatics like "1-(Chloromethyl)-3-methyl-5-nitrobenzene".

Bimetallic nanoparticles, such as IrNi supported on alumina, have shown enhanced catalytic activity and selectivity for the hydrogenation of various substituted nitroaromatics. nih.gov Density functional theory (DFT) calculations suggest that these bimetallic structures can facilitate reactant adsorption and product desorption, leading to improved performance. nih.gov Another promising avenue is the use of supported gold nanoparticles, where the particle size and the nature of the support material have been shown to be critical for achieving high activity and selectivity in the hydrogenation of nitro groups. acs.org The cooperation between the acid-base sites on the support and the gold nanoparticles can facilitate the dissociation of hydrogen and the preferential adsorption of the nitroaromatic compound. acs.org

Furthermore, the development of iron-based catalysts for the reduction of nitro compounds presents a more sustainable alternative. cardiff.ac.uk Simple, bench-stable iron complexes have been shown to effectively catalyze the reduction of both aromatic and aliphatic nitro compounds at room temperature. cardiff.ac.uk By carefully selecting the reducing agent, it is possible to achieve chemoselective reduction of the nitro group while preserving other functional groups. cardiff.ac.uk

The following table summarizes potential catalytic systems for the transformation of "1-(Chloromethyl)-3-methyl-5-nitrobenzene":

| Catalyst Type | Potential Transformation | Advantages |

| Non-noble metal catalysts (e.g., Ni, Co, Cu) | Selective hydrogenation of the nitro group | Cost-effective, abundant |

| Bimetallic nanoparticles (e.g., IrNi/Al2O3) | Enhanced activity and selectivity in hydrogenation | Synergistic effects between metals |

| Supported gold nanoparticles | Chemoselective hydrogenation of the nitro group | High activity at small particle sizes |

| Iron(salen) complexes | Reduction of the nitro group under mild conditions | Sustainable, uses earth-abundant metal |

| Palladium catalysts (e.g., Pd/BrettPhos) | Denitrative cross-coupling reactions | Forms C-N bonds directly from nitroarenes |